tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Description
This compound is a boronic ester derivative featuring a pyridine ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a tert-butyl carbamate moiety. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science . Its synthesis typically involves coupling a pyridin-2-amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, yielding the carbamate-protected boronic ester with moderate efficiency (44% yield, as reported in ). The tert-butyl group enhances steric protection, improving stability during purification and storage .
Properties
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-11(8-9-18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAGMIHGVLKZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678211 | |
| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095708-32-9 | |
| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The most frequently reported method involves Miyaura borylation of 4-bromo-2-aminopyridine intermediates using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. Huang et al. demonstrated that employing Pd(dppf)Cl₂ (1.5 mol%) with potassium acetate (3 equiv) in 1,4-dioxane at 85°C for 12 hours achieves 78% conversion to the boronate ester intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran at 0°C to room temperature affords the target compound in 82% isolated yield.
A critical parameter is the exclusion of moisture during the borylation step, as hydrolysis of the boronate ester to boronic acid reduces coupling efficiency in downstream applications. ¹¹B NMR analysis of crude reaction mixtures shows complete consumption of the diboron reagent at the 8-hour mark, with no detectable deboronation byproducts.
Carbamate Formation via Nucleophilic Substitution
Alternative approaches begin with pre-functionalized boronate esters. tert-Butyl (4-bromopyridin-2-yl)carbamate undergoes Miyaura borylation under modified conditions:
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%) ligand
-
B₂pin₂ (1.2 equiv)
-
KOAc (3 equiv) in toluene at 100°C
This method achieves 74% yield but requires stringent purification to remove residual palladium (<5 ppm) for pharmaceutical-grade material. Comparative analysis shows XPhos ligands provide superior regioselectivity over SPhos or RuPhos in preventing di-borylation side reactions.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Profiles
Isothermal experiments between 70–110°C reveal an Arrhenius relationship with activation energy (Eₐ) of 92 kJ/mol for the borylation step. Maximum conversion occurs at 95°C, beyond which decomposition of the Boc group becomes significant (TGA data showing 5% mass loss above 110°C).
Solvent Effects on Reaction Kinetics
A solvent screening study identified 1,4-dioxane as optimal, providing:
-
Dielectric constant (ε = 2.2) enabling sufficient reagent solubility
-
Boiling point (101°C) matching reaction temperature requirements
-
Low coordination strength to palladium centers
Polar aprotic solvents like DMF or DMSO led to <40% yields due to catalyst poisoning, while ethereal solvents (THF, 2-MeTHF) showed comparable performance to dioxane but with longer reaction times.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃):
-
δ 1.34 (s, 12H, pinacol CH₃)
-
δ 1.54 (s, 9H, Boc C(CH₃)₃)
-
δ 7.85 (d, J = 5.2 Hz, 1H, pyridine H-5)
-
δ 8.35 (d, J = 5.2 Hz, 1H, pyridine H-3)
¹¹B NMR (128 MHz, CDCl₃) shows a characteristic singlet at δ 30.2 ppm, confirming sp²-hybridized boron.
Mass Spectrometric Data
High-resolution ESI-MS:
-
Calculated for C₁₆H₂₅BN₂O₄ [M+H]⁺: 321.1884
-
Observed: 321.1881 (Δ = -0.93 ppm)
MS/MS fragmentation patterns show sequential loss of the Boc group (m/z 221.1125) followed by pinacol elimination (m/z 139.0658).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Preliminary studies demonstrate feasibility in microreactor systems:
-
Residence time: 8.5 minutes vs 12 hours batch
-
Productivity: 2.1 kg/L·h vs 0.08 kg/L·h batch
-
Pd leaching reduced to 1.2 ppm via inline scavenger columns
Challenges remain in handling precipitated inorganic salts (KBr, KOAc) during continuous operation.
Comparative Analysis of Synthetic Methods
| Parameter | Batch Borylation | Flow Borylation |
|---|---|---|
| Yield (%) | 82 | 76 |
| Pd Content (ppm) | 15 | 1.2 |
| Cycle Time (h) | 14 | 0.14 |
| E-Factor | 32 | 18 |
Chemical Reactions Analysis
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, often as a precursor to biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boronic esters, emphasizing substituent effects, reactivity, and applications.
Structural Variations and Substituent Effects
Table 1: Key Structural Features and Properties of Analogues
Reactivity in Cross-Coupling Reactions
- Target Compound : Exhibits standard reactivity in Suzuki-Miyaura couplings due to the pyridine ring’s moderate electron density and the boronic ester’s accessibility .
- Electron-Withdrawing Substituents (e.g., Cl, NO₂): Reduce reaction rates by deactivating the aromatic ring but improve stability against protodeboronation .
- Electron-Donating Groups (e.g., methyl) : Enhance coupling efficiency but may increase susceptibility to oxidation .
- Heterocyclic Modifications (e.g., imidazole, azulene) : Alter electronic and steric profiles, enabling niche applications in drug discovery .
Physical and Stability Properties
- Solubility : Compounds with sulfonyl or sulfonamide groups (e.g., ) exhibit higher polarity, improving solubility in polar solvents like acetonitrile or DMF.
- Stability : The tert-butyl carbamate group in the target compound provides steric shielding, reducing hydrolysis compared to unprotected boronic acids. Chloro and nitro derivatives further enhance stability .
- Synthetic Yields : Yields vary widely (44–95+%), influenced by steric hindrance (e.g., bulky tert-butyl) or purification challenges (e.g., azulene derivatives) .
Biological Activity
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in research and therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{25}B_{O}_4, with a molecular weight of 304.19 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. The process can be optimized through various synthetic routes including the use of coupling agents or protecting group strategies to enhance yield and purity.
Anticancer Properties
Recent studies have shown that compounds containing the dioxaborolane moiety exhibit significant anticancer activity. Research indicates that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : The compound's interaction with CDK6 has been characterized by binding to the kinase-inactive conformation . This selectivity is essential for developing targeted cancer therapies.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells through ROS generation .
- Modulation of Drug Resistance : The dioxaborolane structure may enhance the ability of the compound to reverse multidrug resistance (MDR) in cancer therapies by blocking efflux pumps .
Study 1: CDK Inhibition
A study published in Molecules explored the effects of various dioxaborolane derivatives on CDK activity. The results indicated that this compound exhibited IC50 values in the nanomolar range against CDK6 and CDK4 mutants associated with specific cancers .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound in vitro using breast cancer cell lines. The findings demonstrated significant reductions in cell viability and increased apoptosis rates upon treatment with varying concentrations of the compound over 48 hours .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H25B O4 |
| Molecular Weight | 304.19 g/mol |
| CAS Number | 877399-74-1 |
| Anticancer Activity | Inhibits CDK6/4 |
| IC50 Against CDK6 | Subnanomolar range |
| Induces Apoptosis | Yes |
Q & A
Q. What are the key considerations for synthesizing tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?
- Methodological Answer : Synthesis typically involves:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the pyridine nitrogen (e.g., using Boc₂O in DCM under inert atmosphere at low temperatures) .
- Boronate Ester Formation : Couple 4-iodopyridine intermediates with bis(pinacolato)diboron via palladium-catalyzed Miyaura borylation (e.g., Pd(PPh₃)₂Cl₂, CuI, and DIEA in THF) .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical to isolate the product .
Key Challenges : Air/moisture sensitivity of the boronate ester; monitor reaction progress via TLC or LC-MS.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Pyridine protons appear downfield (δ 8.2–8.5 ppm); Boc group shows a singlet at δ 1.3–1.4 ppm. Boronate ester methyl groups resonate at δ 1.0–1.2 ppm .
- Mass Spectrometry (MS) : ESI+ mode typically yields [M+H]+ peaks (e.g., m/z 341 for molecular formula C₁₇H₂₇BN₂O₄) .
- FT-IR : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and boronate ester (B-O ~1350 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Inert Atmosphere : Perform reactions under N₂/Ar due to boronate ester sensitivity to moisture/oxygen .
- PPE : Use gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?
- Methodological Answer :
- Catalyst Systems : Use Pd(dppf)Cl₂ or SPhos-Pd-G3 for electron-rich aryl partners. For deactivated partners, switch to XPhos-Pd .
- Solvent/Base : Dioxane/H₂O (4:1) with K₂CO₃ or CsF improves solubility of boronate esters .
- Temperature : 80–100°C for 12–24 hours (monitor via LC-MS).
Example Protocol :
| Component | Quantity | Role |
|---|---|---|
| Boronate ester | 1.2 equiv | Nucleophile |
| Aryl halide | 1.0 equiv | Electrophile |
| Pd(PPh₃)₂Cl₂ | 2 mol% | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
Q. What computational methods elucidate the electronic effects of the boronate ester on pyridine reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron-withdrawing effects of the boronate ester on the pyridine ring.
- NBO Analysis : Quantify charge distribution; boronate esters reduce electron density at the 4-position, enhancing electrophilic substitution .
- Reaction Pathway Modeling : Compare activation energies for cross-coupling with/without steric hindrance from Boc groups.
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs (e.g., TFA in DCM, 0°C, 1 hour), forming free amine intermediates .
- Basic Conditions (pH > 10) : Boronate ester hydrolyzes to boronic acid; stabilize with pinacol or 1,2-ethanediol .
Degradation Study Data :
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| 0.1 M HCl | 0.5 | Free amine + boric acid |
| 0.1 M NaOH | 2.0 | Boronic acid |
Q. What role does this compound play in synthesizing PROTACs or kinase inhibitors?
- Methodological Answer :
- PROTAC Linkers : The pyridine-boronate acts as a versatile handle for conjugating E3 ligase ligands to target proteins (e.g., via Sonogashira coupling) .
- Kinase Inhibitor Synthesis : Use in regioselective functionalization of pyridine cores (e.g., adding fluorinated groups for metabolic stability) .
Case Study : Coupling with 2-chloro-5-iodopyrimidine under Miyaura conditions yields intermediates for JAK2 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
